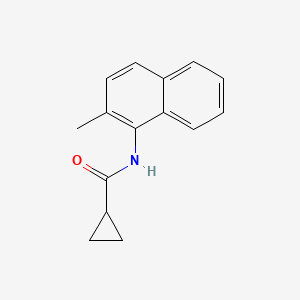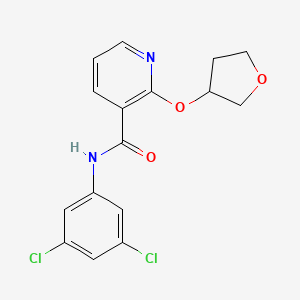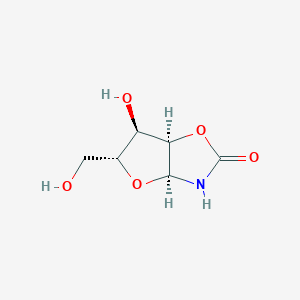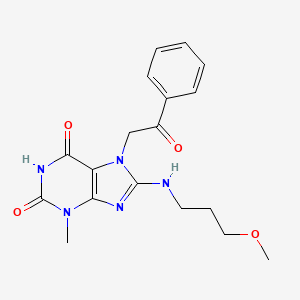![molecular formula C8H13ClN2S B2518283 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride CAS No. 2225142-17-4](/img/structure/B2518283.png)
2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride, also known as THAZ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. THAZ is a bicyclic compound that contains a thiazole ring and an azepine ring, and its hydrochloride salt form is a white crystalline powder.
Scientific Research Applications
Synthetic Applications and Pharmacological Potential
Synthetic Approaches for Heterocyclic Compounds : This compound is part of broader research on synthetic methodologies for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, focusing on the condensation of o-phenylenediamines with electrophilic reagents. Such synthetic pathways are crucial for developing azolylthiazoles, a class of compounds with notable biological applications reviewed up to 2011. The review highlights the synthesis of diverse derivatives and their potential biological significance, underscoring the importance of such synthetic routes in drug discovery (Ibrahim, 2011).
Neurodegeneration, Addiction, Anxiety, and Pain Management : The research into mGluR5 antagonists, including compounds related to the chemical class of "2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride," sheds light on their utility in exploring physiological and pathophysiological roles of mGluR5. These antagonists, like MPEP and MTEP, are studied for their selectivity and potential in treating neurodegenerative diseases, addiction, anxiety, and pain, offering insights into novel therapeutic approaches (Lea & Faden, 2006).
Pharmacological Properties of Seven Membered Heterocyclic Compounds : Azepine derivatives, including the structure related to "this compound," are highlighted for their pharmacological and therapeutic implications. This review encompasses fifty years of literature on the synthesis, reactions, and biological properties of seven-member heterocyclic compounds, emphasizing the need for further exploration in their biological activities (Kaur et al., 2021).
Heterocyclic Compounds in Drug Development : The significance of heterocyclic compounds, including thiazolo and azepine derivatives, in drug development is underscored. These compounds are pivotal in developing anticonvulsants, antivirals, anti-inflammatory agents, and more, showcasing the broad pharmaceutical applications of heterocyclic chemistries (Baranwal et al., 2022).
Biochemical Analysis
Biochemical Properties
Thiazoloazepines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.ClH/c1-6-10-7-4-2-3-5-9-8(7)11-6;/h9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVEHUNWIMVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)NCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)


![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)

![(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2518219.png)


![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)
![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)
